REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1C=CC=N[CH:3]=1.C([O:12][C:13](=[O:22])[C:14]1[CH:19]=[C:18]([CH3:20])[C:17](Cl)=[N:16][CH:15]=1)C>>[CH3:20][C:18]1[C:17]([CH2:1][CH2:2][CH3:3])=[N:16][CH:15]=[C:14]([CH:19]=1)[C:13]([OH:12])=[O:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C(=C1)C)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C(=O)O)C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |